![molecular formula C16H15N3O4S B2679010 3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-41-8](/img/structure/B2679010.png)
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions . The reaction involves the use of a water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salt . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include copper-catalyzed click reactions . The reactions are enhanced by the ligand, which also reduces the quantity of the toxic copper salt .Scientific Research Applications
Antibacterial and Antifungal Properties
A series of amine derivatives, including compounds with imidazolidine-4-one structures, have shown potential in improving antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds, obtained through a multi-step synthesis process, demonstrated the ability to enhance the efficacy of β-lactam antibiotics and ciprofloxacin, suggesting a potential mechanism involving the interaction with the bacterial MecR1 protein, which could restore antibiotic efficacy in resistant strains (Matys et al., 2015).
Anticonvulsant Activity
Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds exhibited significant delay in the onset of strychnine-induced seizures and prolongation of survival time in tests, suggesting their effectiveness as anticonvulsant agents. The molecular modelling studies supported their potential mechanism of action through modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).
Anticancer Activity
Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for their anticancer activity against selected cancer cell lines, including PC3, SW480, and SW620. One compound, a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, showed high effectiveness and tumor-targeting selectivity, indicating the potential of these scaffolds as thymidine phosphorylase inhibitors (Zagórska et al., 2021).
Antidiabetic and Antioxidant Activities
Thiazolidine-2,4-dione derivatives have been synthesized and characterized for their in vitro and in vivo antidiabetic, antioxidant, and cytotoxicity studies. These compounds showed significant antihyperglycemic effects in alloxan-induced type II diabetic rat models and exhibited potent antioxidant activity. The antidiabetic potential was further supported by molecular docking studies, indicating interactions with the PPARγ receptor, suggesting their importance for development as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).
properties
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPZNLEJSDKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione |
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